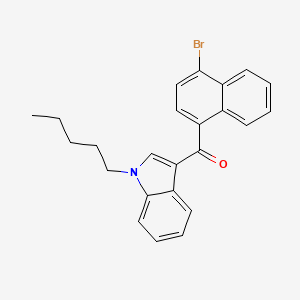

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Übersicht

Beschreibung

JWH 387: ist ein synthetisches Cannabinoid, das zur Familie der Naphthoylindole gehört. Es ist bekannt für seine starken analgetischen Eigenschaften und wirkt als starker Agonist sowohl für den zentralen Cannabinoidrezeptor 1 als auch für den peripheren Cannabinoidrezeptor 2. Die Verbindung hat die Summenformel C24H22BrNO und ein Molekulargewicht von 420,3 g/mol .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von JWH 387 umfasst die Reaktion von 1-Pentyl-1H-indol-3-carbonsäure mit 4-Brom-1-naphthalenylmethanon unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Kaliumcarbonat und ein Lösungsmittel wie Dimethylformamid. Die Mischung wird erhitzt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von JWH 387 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Reaktoren und präziser Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen: JWH 387 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: JWH 387 kann Substitutionsreaktionen eingehen, insbesondere an den Indol- und Naphthalinringen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierung mit Brom oder Chlorierung mit Chlorgas.

Wichtigste gebildete Produkte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

JWH 387 wird hauptsächlich in der wissenschaftlichen Forschung aufgrund seiner starken Cannabinoidrezeptor-agonistischen Eigenschaften verwendet. Seine Anwendungen umfassen:

Chemie: Untersuchung der Struktur-Wirkungs-Beziehung von synthetischen Cannabinoiden.

Biologie: Untersuchung der Auswirkungen der Aktivierung von Cannabinoidrezeptoren auf zelluläre Prozesse.

Medizin: Untersuchung potenzieller therapeutischer Anwendungen für die Schmerzbehandlung und andere Erkrankungen.

Industrie: Verwendung in der Forensik zum Nachweis und zur Analyse von synthetischen Cannabinoiden

Wirkmechanismus

JWH 387 entfaltet seine Wirkung, indem es an Cannabinoidrezeptor 1 und Cannabinoidrezeptor 2 bindet und diese aktiviert. Diese Aktivierung führt zur Modulation verschiedener Signalwege, einschließlich der Hemmung der Adenylatcyclase und der Aktivierung von Mitogen-aktivierten Proteinkinasen. Diese Wege sind an der Regulation von Schmerz, Entzündungen und anderen physiologischen Prozessen beteiligt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JWH 387 involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 4-bromo-1-naphthalenylmethanone under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of JWH 387 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: JWH 387 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: JWH 387 can undergo substitution reactions, particularly at the indole and naphthalene rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

JWH 387 is primarily used in scientific research for its potent cannabinoid receptor agonist properties. Its applications include:

Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.

Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.

Medicine: Exploring potential therapeutic uses for pain management and other conditions.

Industry: Used in forensic science for the detection and analysis of synthetic cannabinoids

Wirkmechanismus

JWH 387 exerts its effects by binding to and activating cannabinoid receptor 1 and cannabinoid receptor 2. This activation leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases. These pathways are involved in the regulation of pain, inflammation, and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- JWH 018

- JWH 073

- JWH 250

- AM 2201

- CP 47,497

Vergleich: JWH 387 ist aufgrund seiner spezifischen Strukturmerkmale, wie z. B. dem Vorhandensein eines Bromatoms am Naphthalinring, einzigartig. Diese strukturelle Modifikation erhöht seine Bindungsaffinität und -potenz im Vergleich zu anderen ähnlichen Verbindungen. Darüber hinaus hat JWH 387 ein eindeutiges pharmakologisches Profil, was es zu einem wertvollen Werkzeug für Forschungszwecke macht .

Biologische Aktivität

(4-Bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-387, is a synthetic cannabinoid that belongs to the naphthoylindole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, receptor interactions, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C24H22BrNO

- Molecular Weight : 420.3 g/mol

- CAS Number : 1366067-59-5

JWH-387 primarily acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. The compound exhibits a high affinity for these receptors, leading to various physiological effects:

- CB1 Receptor Agonism :

- JWH-387 binds strongly to the CB1 receptor in the central nervous system, influencing neurotransmitter release and modulating pain perception, mood, and appetite.

- CB2 Receptor Agonism :

- Its action on CB2 receptors is linked to anti-inflammatory effects and modulation of immune responses.

Pharmacological Effects

Research indicates that JWH-387 possesses several pharmacological properties:

- Analgesic Effects : Studies have shown that JWH-387 can effectively reduce pain in animal models, suggesting its potential use in pain management therapies .

- Psychoactive Effects : As a synthetic cannabinoid, it can produce psychoactive effects similar to those of THC (tetrahydrocannabinol), including euphoria and altered sensory perception .

Case Study 1: Analgesic Efficacy

A study involving animal models demonstrated that JWH-387 significantly reduced nociceptive responses compared to controls. The analgesic effect was attributed to its interaction with the CB1 receptor, confirming its potential as a pain relief agent .

Case Study 2: Toxicological Assessment

A review of synthetic cannabinoids highlighted the challenges in understanding the toxicity profiles of compounds like JWH-387. Reports indicated that while it exhibits therapeutic potential, there are significant risks associated with its use, including adverse psychological effects and potential for abuse .

Data Table: Biological Activity Summary

| Biological Activity | Description |

|---|---|

| CB1 Agonism | Modulates neurotransmitter release; affects mood and appetite |

| CB2 Agonism | Anti-inflammatory properties; modulates immune response |

| Analgesic Properties | Reduces pain in animal models |

| Psychoactive Effects | Produces euphoria and altered perception |

| Toxicity Risks | Associated with adverse psychological effects |

Eigenschaften

IUPAC Name |

(4-bromonaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO/c1-2-3-8-15-26-16-21(19-11-6-7-12-23(19)26)24(27)20-13-14-22(25)18-10-5-4-9-17(18)20/h4-7,9-14,16H,2-3,8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWSWDKSCZKGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010000 | |

| Record name | JWH-387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366067-59-5 | |

| Record name | JWH-387 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366067595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-387 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-387 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FJY4287ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.